REACTION_CXSMILES
|
[N:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].[OH:13]O>O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[N+:1]1([O-:13])[C:2]([C:10]([OH:12])=[O:11])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=[O:8] |f:3.4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
sodium tungstate
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
275 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was gradually dissolved in the aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
during heating
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
product
|
Smiles
|
[N+]=1(C(=CC=CC1C(=O)O)C(=O)O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |